2-Bromo-5-chlorophenylacetonitrile

Descripción

BenchChem offers high-quality 2-Bromo-5-chlorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-chlorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

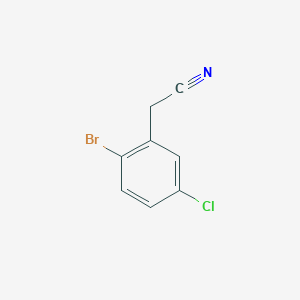

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-bromo-5-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-2-1-7(10)5-6(8)3-4-11/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOFYTGSDGUGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 2-Bromo-5-chlorophenylacetonitrile: A Technical Guide

Molecular Structure and Spectroscopic Overview

2-Bromo-5-chlorophenylacetonitrile possesses a unique substitution pattern on the phenyl ring, which significantly influences its spectroscopic properties. The presence of two different halogen atoms (bromine and chlorine) and a cyanomethyl group provides distinct signatures in various spectroscopic techniques. Understanding these signatures is paramount for reaction monitoring, quality control, and structural confirmation.

Figure 1. Structure of 2-Bromo-5-chlorophenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 2-Bromo-5-chlorophenylacetonitrile are discussed below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic compounds and data from structurally similar molecules like 2-bromo-5-chlorotoluene.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The aromatic region will be particularly informative due to the disubstitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~ 7.4 | d | J ≈ 8.5 |

| H-4 | ~ 7.2 | dd | J ≈ 8.5, 2.0 |

| H-6 | ~ 7.6 | d | J ≈ 2.0 |

| -CH₂CN | ~ 3.8 | s | - |

Rationale for Assignments:

The three aromatic protons will appear as a complex splitting pattern. The proton at the 6-position (H-6) is ortho to the bromine atom and meta to the chlorine atom and is expected to be the most deshielded, appearing as a doublet with a small meta-coupling constant. The proton at the 3-position (H-3) is ortho to the chlorine atom and will appear as a doublet due to coupling with H-4. The proton at the 4-position (H-4) will be a doublet of doublets due to coupling with both H-3 and H-6. The methylene protons of the cyanomethyl group are not adjacent to any protons and will therefore appear as a singlet. The predicted chemical shifts are based on established substituent effects in disubstituted benzene rings.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 135 |

| C-2 | ~ 120 |

| C-3 | ~ 132 |

| C-4 | ~ 130 |

| C-5 | ~ 134 |

| C-6 | ~ 131 |

| -CH₂CN | ~ 25 |

| -CN | ~ 117 |

Rationale for Assignments:

The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromine, chlorine, and cyanomethyl substituents. The carbons directly attached to the halogens (C-2 and C-5) will be significantly shifted. The quaternary carbon (C-1) will also have a distinct chemical shift. The nitrile carbon (-CN) will appear in the characteristic region for this functional group, typically around 115-125 ppm.[4] The methylene carbon will be found in the aliphatic region. These predictions are supported by data from related substituted phenylacetonitriles.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of 2-Bromo-5-chlorophenylacetonitrile is expected to show several characteristic absorption bands.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) stretch | 2260 - 2240 | Sharp, Medium to Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| C-Br stretch | 600 - 500 | Medium to Strong |

| C-Cl stretch | 800 - 600 | Medium to Strong |

Rationale for Assignments:

The most prominent and diagnostic peak in the IR spectrum will be the sharp absorption band for the nitrile group (C≡N) stretch.[5][6] The presence of aromatic C-H and C=C stretching vibrations will confirm the aromatic nature of the compound.[7] The carbon-halogen stretching vibrations for C-Br and C-Cl bonds will be observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for this purpose.

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Proposed Fragment |

| 229/231/233 | [M]⁺ (Molecular ion) |

| 150/152 | [M - Br]⁺ |

| 194/196 | [M - Cl]⁺ |

| 115 | [M - Br - Cl]⁺ |

| 90 | [C₇H₄]⁺ |

Rationale for Fragmentation:

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[8] This will result in a complex cluster of peaks for the molecular ion. Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen radicals.[9] The loss of a bromine radical followed by a chlorine radical, or vice versa, will lead to significant fragment ions. The base peak is likely to be the tropylium-like ion resulting from the loss of the halogens and the nitrile group. The fragmentation of benzyl cyanide typically shows a prominent molecular ion and a significant peak at m/z 90, corresponding to the loss of a cyanide radical.[10]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-5-chlorophenylacetonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Figure 2. General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive prediction and interpretation of the NMR, IR, and MS spectroscopic data for 2-Bromo-5-chlorophenylacetonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and scientifically grounded understanding of its spectral characteristics has been established. This information is invaluable for researchers working with this compound, enabling confident structural verification and quality assessment. It is important to reiterate that while these predictions are based on sound scientific principles, experimental verification is always recommended for definitive structural confirmation.

References

-

PubChem. Phenylacetonitrile. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. (2018, February 16). Benzyl cyanide. [Link]

-

Wikipedia. Benzyl cyanide. [Link]

-

PubChem. 2-Bromo-5-chlorotoluene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

MassBank. Benzyl cyanides. [Link]

-

NIST. Benzyl nitrile. National Institute of Standards and Technology. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

SIELC Technologies. (2018, May 17). 2-Bromo-5-chlorotoluene. [Link]

-

PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors [mdpi.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. massbank.eu [massbank.eu]

An In-depth Technical Guide to 2-Bromo-5-chlorophenylacetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-chlorophenylacetonitrile, a key chemical intermediate in the synthesis of various organic compounds. The document delves into the plausible synthetic routes for this molecule, underpinned by fundamental principles of organic chemistry. It further explores its physicochemical properties and highlights its significance as a building block in the development of pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Substituted Phenylacetonitriles

Phenylacetonitrile and its derivatives are a cornerstone in the architecture of many biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, onto the phenyl ring dramatically influences the molecule's reactivity and its utility as a synthetic precursor. These halogen atoms can serve as handles for further chemical transformations, including cross-coupling reactions, or can be integral to the final molecule's pharmacological profile. 2-Bromo-5-chlorophenylacetonitrile, in particular, presents a unique substitution pattern that is of significant interest in medicinal chemistry. Its structural motifs are found in compounds being investigated for a range of therapeutic applications, underscoring the importance of understanding its synthesis and chemical behavior.

Physicochemical Properties of 2-Bromo-5-chlorophenylacetonitrile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of 2-Bromo-5-chlorophenylacetonitrile.

| Property | Value | Source |

| CAS Number | 127792-49-8 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrClN | [1][2][4] |

| Molecular Weight | 230.49 g/mol | [1][2][4] |

| Appearance | Solid (Typical) | [N/A] |

| Melting Point | 63 - 67 °C | [N/A] |

| Boiling Point | Approx. 300 - 310 °C | [N/A] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [N/A] |

Synthetic Pathways to 2-Bromo-5-chlorophenylacetonitrile

While a singular, seminal publication detailing the first synthesis of 2-Bromo-5-chlorophenylacetonitrile is not readily apparent in the surveyed literature, its synthesis can be logically deduced from well-established and routinely practiced organic transformations. Two primary retrosynthetic disconnections offer the most plausible routes to this molecule.

Route 1: The Sandmeyer Reaction of 2-Bromo-5-chloroaniline

The Sandmeyer reaction is a classic and powerful method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[5] This pathway commences with the diazotization of 2-bromo-5-chloroaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.

Caption: Synthetic pathway via the Sandmeyer reaction.

Causality Behind Experimental Choices:

-

Diazotization at Low Temperatures: The formation of the arenediazonium salt is conducted at 0-5 °C to prevent the premature decomposition of the unstable diazonium intermediate.[6]

-

Copper(I) Cyanide: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation, facilitating the displacement of the dinitrogen gas and the formation of the carbon-carbon bond.[5]

Route 2: Cyanation of 2-Bromo-5-chlorobenzyl Halide

An alternative and equally viable synthetic strategy involves the nucleophilic substitution of a halide on a benzylic carbon with a cyanide salt. This route would typically start from 2-bromo-5-chlorotoluene, which is first halogenated at the benzylic position, followed by reaction with a cyanide source.

Caption: Synthetic pathway via benzylic halogenation and cyanation.

Causality Behind Experimental Choices:

-

Benzylic Halogenation: Reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) are selective for the halogenation of the benzylic position over the aromatic ring.

-

Nucleophilic Substitution with Cyanide: The use of sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO or DMF) favors the SN2 displacement of the benzylic halide to form the desired nitrile.[7]

Detailed Experimental Protocol: Synthesis via the Sandmeyer Reaction

The following protocol is a representative, self-validating procedure for the synthesis of 2-Bromo-5-chlorophenylacetonitrile based on the Sandmeyer reaction, adapted from established methodologies for similar transformations.

Materials and Equipment:

-

2-Bromo-5-chloroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Diazotization of 2-Bromo-5-chloroaniline:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-bromo-5-chloroaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Preparation of the Copper(I) Cyanide Solution:

-

In a separate 500 mL flask, prepare a solution of copper(I) cyanide (1.2 eq.) and sodium cyanide (2.4 eq.) in water. This forms the soluble dicyanocuprate(I) complex, which is the active reagent.

-

Cool this solution in an ice bath.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from Step 1 to the cold copper(I) cyanide solution from Step 2 with vigorous stirring.

-

Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with dilute sodium hydroxide solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Drug Discovery and Development

Halogenated phenylacetonitriles are valuable intermediates in the synthesis of a wide array of pharmaceutical agents.[8] The presence of both a bromo and a chloro substituent on the phenyl ring of 2-Bromo-5-chlorophenylacetonitrile offers multiple points for synthetic diversification. For example, the bromine atom can be selectively displaced or used in cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This structural motif is found in precursors to compounds investigated for the treatment of diabetes. For instance, the related compound 5-bromo-2-chlorobenzaldehyde is a key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, Ertugliflozin, and Empagliflozin.[9] The phenylacetonitrile core can be elaborated into more complex structures that interact with specific biological targets.

Conclusion

2-Bromo-5-chlorophenylacetonitrile is a strategically important chemical intermediate whose synthesis is readily achievable through well-established organic reactions such as the Sandmeyer reaction or the cyanation of a benzyl halide. Its unique substitution pattern provides a versatile platform for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The methodologies and insights provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable building block.

References

-

Alachem Co., Ltd. (n.d.). 127792-49-8 | 2-Bromo-5-chlorophenylacetonitrile. Retrieved from [Link][1]

-

CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method. (2015). Google Patents. Retrieved from [9]

-

Khan Academy. (n.d.). Sandmeyer reaction (video). Retrieved from [Link][6]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link][5]

-

Organic Syntheses Procedure. (n.d.). Benzyl Cyanide. Retrieved from [Link][7]

-

Rana, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link][8]

Sources

- 1. 127792-49-8 | 2-Bromo-5-chlorophenylacetonitrile - Alachem Co., Ltd. [alachem.co.jp]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 127792-49-8|2-(2-Bromo-5-chlorophenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. anaxlab.com [anaxlab.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104744227A - 5-bromine-2-chlorobenzaldehyde preparation method - Google Patents [patents.google.com]

Methodological & Application

Analytical Methods for the Quantification of 2-Bromo-5-chlorophenylacetonitrile

Abstract

This technical guide provides a comprehensive framework for the analytical quantification of 2-Bromo-5-chlorophenylacetonitrile (CAS: 127792-49-8), a critical halogenated aromatic intermediate often utilized in the synthesis of pharmaceutical active ingredients (e.g., prostacyclin receptor agonists like Selexipag). Due to its structural properties—specifically the electrophilic nitrile group and halogenated aromatic ring—this compound requires precise monitoring as both a process intermediate and a potential genotoxic impurity (PGI).

This document details two validated methodologies:

-

HPLC-UV: For assay, purity, and content uniformity (High Concentration).

-

GC-MS: For trace-level impurity quantification (Low Concentration/PGI monitoring).

Physicochemical Profile & Analytical Implications[1][2][3][4][5]

Understanding the analyte's physical behavior is the prerequisite for robust method development.

| Property | Value | Analytical Implication |

| Molecular Weight | 230.49 g/mol | Suitable for MS detection (m/z 230/232/234 isotopic pattern). |

| Physical State | Solid (MP: 63–67 °C) | Requires solid-liquid extraction/dissolution; avoid heating >50°C during prep to prevent sublimation. |

| Boiling Point | ~300–310 °C | High boiling point requires high GC inlet/oven temperatures; potential for carryover. |

| LogP (Predicted) | ~3.3 | Highly lipophilic. Requires high organic ratio in RP-HPLC; use non-polar diluents (ACN/MeOH). |

| Chromophore | Benzene Ring, Nitrile | UV Active. Maxima expected at ~210 nm (primary) and ~254 nm (secondary). |

| Reactivity | Nitrile, Aryl Halide | Stable in neutral solvents. Avoid strong acids/bases in diluent to prevent hydrolysis to amide/acid. |

Safety & Handling Protocol (Critical)

WARNING: As an aryl acetonitrile, this compound can potentially release Hydrogen Cyanide (HCN) if exposed to strong acids or oxidizers.

-

Engineering Controls: All weighing and sample preparation must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Segregate waste into "Cyanide-containing" or "Halogenated Organic" streams depending on site-specific EHS protocols. Do not mix with acidic waste streams.

Method A: HPLC-UV (Assay & Purity)

Application: Routine Quality Control (QC), Reaction Monitoring, Assay (>98%).

Chromatographic Conditions

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Rationale: The C18 stationary phase provides strong retention for the lipophilic (LogP 3.3) analyte, ensuring separation from more polar precursors.

-

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Rationale: Acidic pH suppresses silanol activity, sharpening peak shape for the nitrogen-containing nitrile.

-

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30 °C.

-

Detection: UV at 220 nm.

-

Note: 220 nm provides maximum sensitivity; 254 nm offers higher selectivity against non-aromatic solvents.

-

-

Injection Volume: 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Equilibration |

| 2.0 | 60 | 40 | Isocratic Hold |

| 12.0 | 10 | 90 | Linear Gradient |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 60 | 40 | Re-equilibration |

| 20.0 | 60 | 40 | End |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.

-

Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Diluent (50:50 Water:Acetonitrile).

Method B: GC-MS (Trace Impurity Analysis)

Application: Genotoxic Impurity (PGI) screening, trace quantification (<0.1%).

Instrument Parameters

-

System: Agilent 7890/5977 GC-MS (or equivalent).

-

Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

-

Rationale: A non-polar (5%-phenyl)-methylpolysiloxane phase is ideal for halogenated aromatics and minimizes column bleed at high temperatures.

-

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode (purge flow 50 mL/min at 1.0 min); 280 °C.

-

Transfer Line: 290 °C.

Oven Program

-

Initial: 80 °C (Hold 1 min).

-

Ramp 1: 20 °C/min to 200 °C.

-

Ramp 2: 10 °C/min to 300 °C (Hold 5 min).

-

Total Run Time: ~22 minutes.

Mass Spectrometer Settings (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM).

-

Target Ion (Quant): m/z 229 (Base peak, loss of H or isotope effect). Note: Check full scan first; molecular ion cluster 229/231/233 is characteristic of Br+Cl pattern.

-

Qualifier Ions: m/z 150 (Loss of Br), m/z 115.

-

Dwell Time: 100 ms per ion.

Experimental Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the appropriate analytical method and the sample preparation workflow.

Caption: Decision tree for selecting HPLC-UV vs. GC-MS based on analytical requirements.

Method Validation Criteria (ICH Q2)

To ensure "Trustworthiness" and regulatory compliance, the chosen method must be validated against these parameters.

| Parameter | Acceptance Criteria (HPLC) | Acceptance Criteria (GC-MS) |

| Specificity | No interference at retention time (RT) from blank or placebo. | Mass spectral match >90%; Ion ratios within ±20%. |

| Linearity (R²) | > 0.999 (Range: 80–120% of target). | > 0.99 (Range: LOQ – 150% of limit). |

| Accuracy (Recovery) | 98.0% – 102.0%. | 80.0% – 120.0% (at trace levels). |

| Precision (RSD) | < 1.0% (n=6). | < 5.0% (n=6). |

| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ). | S/N > 3 (LOD) / S/N > 10 (LOQ). |

| Solution Stability | Standard stable for >24 hours at RT. | Stable for >48 hours in sealed autosampler vials. |

Troubleshooting Guide

Issue: Peak Tailing (HPLC)

-

Cause: Interaction between the basic nitrogen of the nitrile/impurity and residual silanols on the column.

-

Solution: Ensure the mobile phase pH is acidic (pH 2.5 with Phosphoric acid) or use an end-capped column (e.g., Zorbax Eclipse Plus or Waters XBridge).

Issue: Carryover (GC-MS)

-

Cause: High boiling point (~300°C) causing condensation in the liner or head of the column.

-

Solution: Increase final bake-out temperature to 310°C for 5 minutes. Use a deactivated glass wool liner. Perform blank injections between high-concentration samples.

Issue: Low Recovery (Sample Prep)

-

Cause: Analyte precipitation in aqueous diluents.

-

Solution: The compound is lipophilic. Ensure the initial dissolution is in 100% organic solvent (ACN or MeOH) before adding water. Maintain at least 40% organic content in the final HPLC vial.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733503, 2-Bromo-5-chlorophenylacetonitrile. Link

-

Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-5-chlorophenylacetonitrile. Link(Note: Generic link to supplier SDS search for verification).

green chemistry approaches to 2-Bromo-5-chlorophenylacetonitrile synthesis

Application Note: Sustainable Synthesis of 2-Bromo-5-chlorophenylacetonitrile

Executive Summary

This guide details green chemistry protocols for the synthesis of 2-Bromo-5-chlorophenylacetonitrile (CAS: 127792-49-8), a critical intermediate in the manufacturing of the prostacyclin receptor agonist Selexipag (Uptravi®).

Traditional synthesis relies on the "Kolbe nitrile" reaction using alkali cyanides (NaCN) in dipolar aprotic solvents (DMF, DMSO), creating severe safety hazards and high solvent waste loads. This note presents two validated sustainable alternatives:

-

Aqueous Phase-Transfer Catalysis (PTC): Eliminates DMF/DMSO in favor of water/toluene systems.

-

Non-Toxic Cyanation: Utilizes Potassium Ferrocyanide (

) as a stable, non-volatile cyanide source.

Strategic Analysis: The Green Imperative

The target molecule contains a benzyl bromide moiety susceptible to nucleophilic substitution. The standard industrial route poses two primary risks:

-

Acute Toxicity: Handling solid NaCN and the risk of HCN evolution.

-

Process Mass Intensity (PMI): Removal of high-boiling solvents like DMF requires excessive energy and water washing, inflating the E-factor.

Green Mechanism Selection: We prioritize Phase Transfer Catalysis (PTC) . By using a quaternary ammonium salt, we transport cyanide ions from an aqueous phase into an organic phase (toluene or ethyl acetate) where the reaction occurs. This segregates the bulk cyanide from the product and allows for easy aqueous waste treatment.

Experimental Protocols

Protocol A: Aqueous Biphasic Substitution (Recommended)

Best for: Scalability, cost-efficiency, and eliminating DMF.

Reagents:

-

Precursor: 2-Bromo-5-chlorobenzyl bromide (1.0 equiv)

-

Reagent: Sodium Cyanide (1.2 equiv) [HANDLE WITH EXTREME CARE]

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Bromo-5-chlorobenzyl bromide (10 mmol, 2.84 g) in Toluene (15 mL).

-

Aqueous Phase: In a separate beaker, dissolve NaCN (12 mmol, 0.59 g) and TBAB (0.5 mmol, 0.16 g) in Water (15 mL).

-

Initiation: Add the aqueous solution to the toluene solution. The mixture will form two distinct layers.

-

Reaction: Heat the biphasic mixture to 60°C with vigorous stirring ( >800 RPM) to create an emulsion.

-

Mechanistic Insight: High shear rate is critical to maximize the interfacial surface area for the catalyst to transfer

ions.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Reaction typically completes in 4–6 hours.

-

Work-up:

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or use short-path distillation if high purity (>99%) is required for Selexipag synthesis.

Protocol B: "Safe-Source" Cyanation (Ferrocyanide)

Best for: Labs with strict safety restrictions on free cyanide.

Reagents:

-

Precursor: 2-Bromo-5-chlorobenzyl bromide (1.0 equiv)

-

Reagent: Potassium Ferrocyanide trihydrate (

) (0.25 equiv - provides 1.5 equiv CN) -

Base: Sodium Carbonate (

) (1.0 equiv) -

Solvent: Ethanol / Water (4:1)

Step-by-Step Methodology:

-

Suspension: Suspend Potassium Ferrocyanide (2.5 mmol) and

(10 mmol) in water (10 mL). -

Addition: Add a solution of 2-Bromo-5-chlorobenzyl bromide (10 mmol) in Ethanol (40 mL).

-

Reaction: Reflux the mixture (

) for 12–16 hours.-

Note: Ferrocyanide releases cyanide ions slowly ("slow release"), preventing the accumulation of hazardous concentrations of free

.

-

-

Work-up: Filter off the solid iron salts. Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.

Process Visualization

Pathway Diagram: Phase Transfer Catalysis Mechanism

The following diagram illustrates the transport of cyanide ions across the phase boundary, a core concept in reducing solvent toxicity.

Caption: Cycle of Tetrabutylammonium (Q+) shuttling cyanide into the organic phase to react with the benzyl bromide.

Workflow Diagram: Continuous Flow Safety Setup

For industrial scaling, a flow chemistry setup is recommended to minimize the active volume of hazardous reagents.

Caption: Continuous flow setup reduces operator exposure to cyanide and allows automated quenching of waste.

Comparative Data Analysis

The following table contrasts the Green Chemistry approaches against the classical method.

| Metric | Classical Method | Protocol A (PTC) | Protocol B (Ferrocyanide) |

| Solvent | DMF or DMSO | Toluene / Water | Ethanol / Water |

| Cyanide Source | NaCN (Solid/Solution) | NaCN (Aqueous) | |

| Toxicity Risk | High (HCN, solvent absorption) | Medium (Contained in aq phase) | Low (Non-volatile source) |

| Reaction Temp | 25–40°C | 60°C | 80°C (Reflux) |

| Yield | 85–92% | 90–95% | 80–88% |

| E-Factor (Est.) | >25 (Solvent waste) | <10 (Recyclable toluene) | <15 (Aq. waste) |

| Purification | Distillation/Chromatography | Phase separation + Crystallization | Filtration + Extraction |

References

-

Preparation of Selexipag Intermediate. PatSnap Eureka. Patent CN113717144A. Accessed October 2025.

-

Green Chemistry Approaches to Nitrile Synthesis. Organic Syntheses, Coll. Vol. 10, p.423. (General PTC protocols).

-

Potassium Ferrocyanide as a Non-Toxic Cyanide Source. Schareina, T. et al. "A State-of-the-Art Guide to Cyanation." Chem. Eur. J., 2011.

-

2-Bromo-5-chlorophenylacetonitrile Safety Data Sheet. Thermo Fisher Scientific.

-

Selexipag Synthesis Overview. Actelion Pharmaceuticals US Patent 7,205,302.

Sources

Troubleshooting & Optimization

Technical Support Hub: Purification Protocols for 2-Bromo-5-chlorophenylacetonitrile

Case ID: PUR-127792-49-8 Subject: Optimization of Downstream Processing & Impurity Removal Status: Operational Safety Alert: CYANIDE HAZARD. This compound and its precursors may generate HCN under acidic conditions.[1] All procedures must be conducted in a well-ventilated fume hood with appropriate cyanide sensors active.[1]

Critical Triage: The Purification Decision Matrix

Before initiating any protocol, you must characterize your crude material.[1] The physical state of 2-Bromo-5-chlorophenylacetonitrile (CAS 127792-49-8) is a solid with a melting point of 63–67 °C [1][2].[1] If your crude is a persistent oil, it indicates high solvent entrapment or significant impurity profiles (likely benzyl halide starting material).[1]

Workflow Visualization

Use the following decision tree to select the correct purification module.

Figure 1: Decision matrix for selecting the appropriate purification pathway based on physical state and initial purity.[1]

Module 1: Recrystallization (The Gold Standard)

Applicability: Crude solids with >90% purity.[1][2] Target Impurities: Hydrolysis by-products (amides/acids), trace inorganic salts.[1]

Because the melting point is relatively low (63–67 °C), this compound is prone to "oiling out" (phase separating as a liquid rather than crystallizing) if the temperature drops too quickly or the solvent composition is incorrect.

Recommended Solvent Systems

| Solvent System | Ratio (v/v) | Temperature Range | Notes |

| Methanol / Water | 90:10 to 80:20 | 60°C | Primary Choice. High recovery.[1] Water acts as the anti-solvent [3]. |

| IPA / Heptane | 1:3 | 65°C | Use if material is sensitive to hydrolysis (anhydrous conditions).[1] |

| Ethanol (95%) | Single Solvent | Reflux | Good for polishing slightly yellow crystals.[1] |

Step-by-Step Protocol (MeOH/Water System)

-

Dissolution: Dissolve 10g of crude solid in 30–40 mL of hot Methanol (approx. 55–60°C). Do not exceed 65°C to avoid degradation.[1]

-

Filtration: If insoluble particles (salts) are present, filter hot through a sintered glass funnel.[1]

-

Nucleation: Remove from heat. Add warm water (40°C) dropwise until the solution becomes slightly turbid.

-

Re-solubilization: Add just enough hot Methanol to clear the turbidity.

-

Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Do not use an ice bath immediately.[1]

-

Crystallization: Once crystals form at RT, move to a 0–4°C fridge for 4 hours.

-

Collection: Filter the white/off-white needles and wash with cold (0°C) 80:20 MeOH/Water.

Module 2: Flash Chromatography (The Cleanup)

Applicability: Oily crude, purity <90%, or presence of significant benzyl bromide starting material. Target Impurities: Non-polar starting materials (2-bromo-5-chlorobenzyl bromide) and polar hydrolysis products.[1]

Stationary Phase & Eluent[1]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

-

Loading: 1:30 to 1:50 (compound : silica ratio).[1]

-

Mobile Phase: Gradient of Hexanes (or Heptane) and Ethyl Acetate (EtOAc).[1]

Troubleshooting the Separation

The nitrile group is moderately polar, while the starting benzyl halide is non-polar.

-

TLC Monitoring: Use 10% EtOAc in Hexanes.

Protocol:

-

Pack column with 100% Hexanes.[1]

-

Load crude (dissolved in minimum DCM or Toluene).[1]

-

Flush with 2 column volumes (CV) of 100% Hexanes to elute the benzyl bromide.

-

Ramp to 5% EtOAc/Hexanes to elute the product.

-

Flush with 20% EtOAc to remove polar impurities (discard).[1]

Troubleshooting & FAQs

Q1: My product is turning yellow/brown during storage. What is happening?

Diagnosis: Benzylic oxidation or trace metal contamination.[1]

Mechanism: The methylene group (

-

Recrystallize from Ethanol with Activated Charcoal (5 wt%) to remove colored oxidation precursors.[1]

-

Store under Nitrogen or Argon at 2–8°C.

Q2: The product "oils out" during recrystallization.

Diagnosis: The solution is too concentrated, or the cooling ramp is too steep. Fix:

-

Re-heat the mixture until clear.

-

Add a seed crystal (if available) at 50°C.

-

Add 5–10% more solvent (Methanol).[1]

-

Wrap the flask in a towel to slow the cooling rate.

Q3: I see a persistent impurity at 1.5–2.0% in HPLC that won't crystallize out.

Diagnosis: Likely the regioisomer (2-chloro-5-bromophenylacetonitrile) if the starting material was not regio-pure, or the amide from partial hydrolysis.[1] Fix:

-

If it is the amide (more polar): Use Module 2 (Chromatography) or wash the organic layer with 1M NaOH (amide remains in organic, but acid moves to aqueous).

-

If it is the regioisomer: This is difficult to separate by crystallization due to similar lattice energy. Preparative HPLC or high-efficiency flash chromatography (using Toluene/Hexane gradients) is required.[1]

Chemical Scavenging (Cyanide Removal)

Critical for Safety and Purity

If the synthesis involved NaCN/KCN, trace cyanide is a lethal risk and a catalyst poison for downstream steps.

-

Ferrous Sulfate Wash: Wash the organic extract (before drying) with a saturated solution of Ferrous Sulfate (

).[1] This converts free cyanide into ferrocyanide (Prussian Blue derivatives), which are less toxic and water-soluble.[1] -

Oxidative Bleach: Treat aqueous waste streams with dilute bleach (NaOCl) at pH > 10 to oxidize cyanide to cyanate (Safety: Do NOT do this to the product layer, only the waste).

References

-

Nanjing Finechem. (2025).[1][4] 2-Bromo-5-Chlorophenylacetonitrile Physical Properties & Specifications. Retrieved from

-

ChemicalBook. (2025).[1] 2-Bromo-5-chlorophenylacetonitrile Product Description and Melting Point Data. Retrieved from [1]

-

Organic Syntheses. (1950).[1] General Procedures for Recrystallization of Substituted Phenylacetonitriles. Coll. Vol. 3, p. 347.[1] Retrieved from [1]

-

National Institutes of Health (NIH). (2020).[1] Process Development and Synthesis of Process-Related Impurities of Halogenated Benzyl Derivatives. PMC7215432.[1] Retrieved from

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-BroMo-5-chlorophenylacetonitrile | 127792-49-8 [chemicalbook.com]

- 4. 2-Bromo-5-Chlorophenylacetonitrile Manufacturer & Supplier in China | CAS 71130-45-7 | Specifications, Safety, Price [nj-finechem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-chlorophenylacetonitrile Couplings

Executive Summary & Molecule Profile[1][2]

2-Bromo-5-chlorophenylacetonitrile presents a unique challenge in organic synthesis due to its trifunctional nature:

-

Aryl Bromide (C-2): The primary site for oxidative addition (highly reactive).[1]

-

Aryl Chloride (C-5): A secondary electrophilic site (less reactive), requiring specific ligand control to avoid "over-coupling."[1]

-

Benzylic Nitrile (C-1 substituent): Contains acidic

-protons (

This guide provides optimization protocols to maximize chemoselectivity (Br > Cl) while suppressing side reactions associated with the active methylene group.

Critical Troubleshooting Guide

Issue 1: "I am observing significant homocoupling or polymerization instead of the desired cross-coupling."

Diagnosis: Active Methylene Interference.[1]

Root Cause: The use of strong alkoxide bases (e.g., NaOtBu, KOtBu) in Buchwald-Hartwig or Suzuki couplings often deprotonates the benzylic position (

-

Switch Base: Replace alkoxides with weaker, inorganic bases. Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent Change: Avoid polar aprotic solvents (DMF, DMSO) if using stronger bases, as they enhance basicity.[1] Switch to non-polar solvents like Toluene or 1,4-Dioxane .[1]

Issue 2: "The reaction couples at both the Bromide and Chloride positions (Loss of Chemoselectivity)."

Diagnosis: Over-active Catalyst System.[1]

Root Cause: Using highly active, bulky phosphine ligands (e.g.,

-

Ligand Selection: Use ligands with moderate activity that discriminate well between Br and Cl.

(Triphenylphosphine) or dppf are excellent starting points.[1] They readily insert into C-Br but are generally inert toward aryl chlorides below -

Temperature Control: Limit reaction temperature to

. C-Cl insertion typically requires temperatures

Issue 3: "The nitrile group is hydrolyzing to an amide or acid."

Diagnosis: Hydrolytic Instability.[1] Root Cause: High temperature combined with aqueous base (common in Suzuki couplings) attacks the nitrile. Solution:

-

Anhydrous Conditions: Switch to a non-aqueous Suzuki protocol. Use anhydrous

or -

Boronic Acid Ester: If using boronic acids, switch to Pinacol Esters , which often require less water/base to activate than free acids.

Optimization Matrices

Table 1: Base Selection Logic

| Base | pKa (conj.[1] acid) | Risk Level | Recommended Application |

| NaOtBu / KOtBu | ~17 | CRITICAL | Avoid. Causes benzylic deprotonation and side reactions.[1] |

| ~10 | Low | Preferred. Excellent for Buchwald-Hartwig and Suzuki.[1] | |

| ~12 | Low | Preferred. Good solubility in dioxane/water mixtures.[1] | |

| ~10 | Medium | Useful for Sonogashira, but can be sluggish in Suzuki. |

Table 2: Recommended Catalyst Systems by Reaction Type

| Reaction Type | Catalyst Precursor | Ligand | Solvent | Temp |

| Suzuki-Miyaura | Toluene/H2O (4:[1]1) | |||

| Buchwald-Hartwig | Xantphos | 1,4-Dioxane | ||

| Sonogashira | None (Pre-ligated) | THF/Et3N |

Visualizing the Decision Pathway

The following diagram outlines the logical flow for optimizing reaction conditions based on the specific failure mode observed.

Figure 1: Decision tree for troubleshooting cross-coupling reactions of 2-Bromo-5-chlorophenylacetonitrile.

Standardized Protocol: Chemoselective Suzuki Coupling

Objective: Couple phenylboronic acid to the C-2 Bromide without affecting the C-5 Chloride or the nitrile.

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

-

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.[1]

-

Reaction: Seal the vial and heat to

for 4-12 hours.-

Note: Monitor by HPLC/UPLC.[1] Stop immediately upon consumption of the bromide starting material to prevent chloride activation.

-

-

Workup: Dilute with Ethyl Acetate, wash with water, dry over

, and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use NaH to facilitate a nucleophilic substitution instead of a coupling?

A: Extreme caution is advised. NaH is a strong base and will almost certainly deprotonate the

Q: Why does my reaction turn black and sticky when using NaOtBu? A: This is characteristic of base-mediated polymerization of aryl acetonitriles. The "black tar" is likely a mixture of self-condensed oligomers initiated by the deprotonated benzylic carbon. Switching to Carbonate or Phosphate bases usually resolves this.[1]

Q: Is the chloride at C-5 completely inert?

A: No. It is less reactive, not inert. If you run the reaction at

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Culkin, D. A., & Hartwig, J. F. (2003).[1] "Palladium-Catalyzed alpha-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. (Cited for context on side reactions of nitriles). Link

-

BenchChem. (n.d.).[1] "Application Notes and Protocols for Suzuki Coupling." (General procedural grounding). Link[1]

-

Organic Chemistry Portal. (n.d.).[1] "Suzuki Coupling."[1][2][3][4] (Mechanistic reference). Link

Sources

byproduct formation and removal in 2-Bromo-5-chlorophenylacetonitrile synthesis

Reference Code: CAS 14254-48-9 | Application: Selexipag Intermediate (Uptravi®)[1]

Executive Summary & Application Context

Welcome to the Technical Support Center. You are likely synthesizing 2-Bromo-5-chlorophenylacetonitrile as a critical intermediate for Selexipag (a prostacyclin receptor agonist).[1] The purity of this nitrile is non-negotiable because downstream impurities (specifically the hydrolyzed acid or the dimer) can poison the subsequent condensation steps with 4-(isopropylamino)-1-butanol.

This guide moves beyond standard textbook procedures to address the process chemistry challenges inherent to nucleophilic substitution on poly-halogenated benzyl substrates.

Reaction Pathway & Impurity Genesis (Visual Analysis)

Before troubleshooting, you must visualize where your yield is being lost.[1] The diagram below maps the "Hidden Competition" between the desired SN2 cyanation and the parasitic side reactions driven by moisture and temperature.[1]

Caption: Figure 1. Mechanistic pathway showing the genesis of critical impurities (A, B, C, D) from the benzyl bromide precursor.

Troubleshooting & Optimization (FAQ)

Category A: Yield & Conversion Issues

Q1: I have significant amounts of starting material (Benzyl Bromide) remaining after 24 hours. Should I add more cyanide?

-

Diagnosis: This is likely a Phase Transfer issue, not a stoichiometry issue.[1] If you are using a biphasic system (e.g., Toluene/Water or DCM/Water), the cyanide ion cannot penetrate the organic phase effectively without a catalyst.[1]

-

Solution:

-

Check Catalyst: Ensure you are using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 1–3 mol%.[1]

-

Solvent Switch: If purity is critical, switch to a homogeneous system using DMSO or DMF .[1] The reaction rate in DMSO is typically 50x faster than in biphasic systems, often completing in <2 hours at RT.[1]

-

Warning: Do not simply heat the reaction longer. Prolonged heating promotes the degradation of the product into the amide/acid (Impurity D).[1]

-

Q2: My HPLC shows a large peak for the Benzyl Alcohol (Impurity A). How do I remove it?

-

Root Cause: "Wet" solvents.[1] The benzyl bromide is highly electrophilic; even trace water in DMSO or DMF will compete with cyanide to form the alcohol.[1]

-

Prevention (Critical):

-

Removal: The alcohol is difficult to remove by crystallization because it co-crystallizes with the nitrile.[1]

Category B: Impurity Profile & Odor[1]

Q3: The crude product has an unbearable, nausea-inducing smell, even after drying. Is this normal?

-

Diagnosis: This is Impurity C (Isonitrile) .[1] Cyanide is an ambident nucleophile.[1] While the Carbon-attack forms the nitrile (major), the Nitrogen-attack forms the isonitrile (minor).[1] Isonitriles have extremely potent, foul odors even at ppm levels.[1]

-

The Fix (Chemical Wash):

-

Do not rely on vacuum drying; isonitriles are stable.[1]

-

Hydrolysis Step: Wash the organic layer with 10% HCl or 2M H2SO4 and stir vigorously for 30 minutes.[1] This selectively hydrolyzes the unstable isonitrile into the amine (which goes into the aqueous layer) and formic acid, while leaving the desired nitrile intact.[1]

-

Q4: I see a "dimer" peak (Impurity B) at high retention time. What causes this?

-

Mechanism: This is Bis(2-bromo-5-chlorobenzyl) ether .[1] It forms when the Alcohol (Impurity A) is deprotonated by the base (NaCN/KCN is basic) and attacks a molecule of the Starting Material.

-

Control: This is a secondary effect of having water in the system.[1]

-

Rule of Thumb: If you stop the formation of the Alcohol (see Q2), you automatically stop the formation of the Dimer.[1]

-

Purification Protocol: The Self-Validating Workflow

Do not rely on a single purification step.[1] Use this logic gate to determine your purification strategy based on the crude HPLC profile.

Caption: Figure 2. Decision tree for purification based on specific impurity thresholds.

Standard Recrystallization Protocol

If Crude Purity > 90% and Alcohol < 5%:

-

Dissolution: Dissolve crude solid in Ethanol (95%) at 60°C. Use 3–4 mL of solvent per gram of crude.[1]

-

Hot Filtration: Filter while hot to remove inorganic salts (NaBr/NaCl).[1]

-

Crystallization: Add warm Water dropwise until slight turbidity persists.[1]

-

Cooling: Allow to cool to Room Temperature slowly (2 hours), then chill to 0–5°C. Rapid cooling traps the benzyl bromide impurity.[1]

-

Wash: Filter and wash with cold Heptane (removes traces of benzyl bromide).[1]

Quantitative Data Summary

| Parameter | Recommended Range | Impact of Deviation |

| Solvent Water Content | < 0.1% (Karl Fischer) | >0.5% leads to >5% Alcohol impurity.[1] |

| Reaction Temp | 25°C – 40°C | >60°C increases Isonitrile and Hydrolysis (Amide).[1] |

| Stoichiometry (NaCN) | 1.1 – 1.2 equivalents | <1.0 eq leaves unreacted SM (hard to separate). |

| Workup pH | Neutral to Acidic (Wash) | Basic workup fails to remove Isonitrile odor.[1] |

References

-

Selexipag Synthesis & Intermediates

-

General Nucleophilic Substitution on Benzyl Halides

-

Impurity Profiling in Nitrile Synthesis

Disclaimer: This guide is intended for qualified chemical professionals. Handling cyanide salts requires strict safety protocols, including the availability of amyl nitrite or hydroxocobalamin antidotes.

Sources

- 1. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2017042828A2 - Process for the preparation of selexipag and intermediates thereof - Google Patents [patents.google.com]

- 3. Preparation method of selexipag intermediate and application of selexipag intermediate in preparation of selexipag - Eureka | Patsnap [eureka.patsnap.com]

- 4. medkoo.com [medkoo.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. WO2017029594A1 - Processes for preparation of selexipag and its amorphous form - Google Patents [patents.google.com]

challenges in the scale-up of 2-Bromo-5-chlorophenylacetonitrile production

Technical Support Center: Scale-Up of 2-Bromo-5-chlorophenylacetonitrile

Welcome to the technical support guide for the synthesis and scale-up of 2-Bromo-5-chlorophenylacetonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the underlying chemical principles to provide actionable solutions for robust and scalable synthesis.

Section 1: Synthesis Overview & Key Transformations

The most common and industrially viable route to 2-Bromo-5-chlorophenylacetonitrile involves a multi-step sequence starting from a substituted aniline. The core transformations are diazotization followed by a Sandmeyer-type reaction. While other routes exist, this pathway is often preferred for its reliability and access to readily available starting materials.

A typical synthesis pathway initiates with 2-Amino-4-chlorobenzonitrile. This starting material undergoes diazotization to form a reactive diazonium salt, which is then subjected to a bromination reaction, often using a copper(I) bromide catalyst, to yield the final product.

Technical Support Center: Safe Quenching Procedures for 2-Bromo-5-chlorophenylacetonitrile Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorophenylacetonitrile. The following troubleshooting guides and FAQs are designed to address specific issues you may encounter, ensuring the safe and effective quenching of your reactions. The causality behind each experimental choice is explained to provide a self-validating framework for your protocols.

Core Principles & Initial Hazard Assessment

Reactions involving 2-Bromo-5-chlorophenylacetonitrile present a dual-hazard profile stemming from both the organohalide and the nitrile functional groups. The primary concern during the quenching phase is the potential for uncontrolled exothermic reactions and the possible generation of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1][2] A thorough understanding of the reagents used, their potential byproducts, and the principles of a safe quench is paramount before beginning any experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards to consider when quenching reactions with 2-Bromo-5-chlorophenylacetonitrile?

A1: There are three primary categories of hazards:

-

Reactive Intermediates: If your reaction involves forming organometallic species (e.g., Grignard reagents, aryllithiums) or using powerful reducing agents (e.g., Lithium Aluminum Hydride, LiAlH₄), these unreacted species are highly reactive towards protic solvents like water and alcohols. Their quench is often highly exothermic and can release flammable gases (e.g., H₂ from hydrides, solvent-derived alkanes from organometallics).[3]

-

The Nitrile Group: The nitrile (cyanide) functional group is susceptible to hydrolysis, which can release free cyanide ions (CN⁻) into the aqueous waste stream. If the quenched solution becomes acidic, these ions will protonate to form hydrogen cyanide (HCN), a volatile and extremely toxic gas.[1][2] Therefore, maintaining a basic pH during and after the quench is critical.

-

Compound-Specific Toxicity: 2-Bromo-5-chlorophenylacetonitrile and related halogenated benzonitriles are classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Appropriate personal protective equipment (PPE) is mandatory at all times.

Q2: My reaction mixture contains unreacted organometallic reagents (e.g., n-BuLi, Grignard). What is the safest way to quench it?

A2: Quenching highly reactive organometallics requires a slow, controlled process where the quenching agent is added in reverse order of reactivity. The key is to manage the exotherm and any gas evolution. Always perform this procedure in an ice bath to dissipate heat effectively.[7]

-

Step 1: Pre-cool. Ensure the reaction flask is cooled to 0 °C or lower in an ice-salt or dry ice/acetone bath.

-

Step 2: Cautious Addition of a Weak Proton Source. Slowly add a less reactive protic solvent like isopropanol or ethanol dropwise.[3] This will quench the most reactive species in a more controlled manner than adding water directly.

-

Step 3: Add Water. Once the initial vigorous reaction subsides, you can slowly add water to quench any remaining reactive material.

-

Step 4: Acidification (If Necessary). Only after ensuring all organometallic reagents are destroyed should you consider adding dilute acid (e.g., 1M HCl) if your workup requires it. Never add acid to a solution that may contain unquenched reactive metals or hydrides.

Q3: I've just completed a reduction of the nitrile group using Lithium Aluminum Hydride (LiAlH₄). What is the correct quenching procedure?

A3: The Fieser workup is a widely accepted and trusted method for quenching LiAlH₄ reactions. It is designed to produce a granular, easily filterable aluminum salt precipitate while controlling the violent reaction with water. The procedure involves the sequential, slow addition of specific amounts of water and then a basic solution.

Table 1: Fieser Workup Protocol for LiAlH₄ Quenching

| Step | Reagent to Add (Slowly, at 0 °C) | Amount | Purpose |

|---|---|---|---|

| 1 | Water | 'x' mL | To quench the bulk of the unreacted LiAlH₄. |

| 2 | 15% (w/v) Aqueous NaOH | 'x' mL | To begin forming stable aluminum salts. |

| 3 | Water | '3x' mL | To complete the formation of granular salts and ensure a stirrable slurry. |

Where 'x' is the mass (in grams) of LiAlH₄ used in the reaction.

After the additions, allow the mixture to warm to room temperature and stir vigorously for at least one hour. The resulting white precipitate can then be removed by filtration.

Q4: How do I handle the aqueous waste from my quenched reaction, knowing it might contain cyanide?

A4: This is a critical safety step. All aqueous layers and waste from reactions involving nitriles must be treated as potentially containing cyanide.

-

Step 1: Test the pH. Before disposal, test the pH of the aqueous waste. It must be basic (pH > 10). If it is not, add a 1M NaOH solution until it is. This prevents the formation of HCN gas.

-

Step 2: Decontamination. The cyanide in the waste stream should be chemically neutralized. A common and effective laboratory method is to treat the basic aqueous waste with an excess of sodium hypochlorite (bleach) or potassium permanganate solution.[8] This oxidizes the cyanide to the much less toxic cyanate ion (OCN⁻). Stir for several hours to ensure complete reaction.

-

Step 3: Disposal. Dispose of the treated waste in accordance with your institution's hazardous waste guidelines. Clearly label the waste container.

Troubleshooting Guide

Issue 1: The quenching process is violently exothermic and solvent is boiling.

-

Cause: The quenching agent is being added too quickly, or the reaction was not sufficiently cooled before the quench began. Highly concentrated reactive species can also lead to an uncontrollable exotherm.[7]

-

Immediate Action: Stop the addition of the quenching agent immediately. If safe to do so, lower the flask further into the cooling bath. Prepare a larger cooling bath if necessary.

-

Prevention: Always start with the reaction vessel cooled to 0 °C or below. Add the quenching agent dropwise with vigorous stirring, monitoring the internal temperature. For large-scale reactions, consider diluting the reaction mixture with an inert solvent (like THF or ether) before quenching to dissipate heat more effectively.

Issue 2: A solid mass or "iceberg" has formed in the flask during a low-temperature quench.

-

Cause: This is common when quenching at very low temperatures with aqueous solutions.[7] The "precipitate" is often just frozen water.

-

Solution: Do not panic. Simply allow the flask to warm slowly (e.g., by raising it slightly from the cooling bath or allowing the bath to warm). The ice will melt, and the workup can proceed as planned. This is not a sign of a failed reaction.

Issue 3: I am quenching a bromination reaction to make 2-Bromo-5-chlorophenylacetonitrile and need to destroy excess bromine.

-

Cause: Excess elemental bromine (Br₂) is often used to ensure complete reaction. It is corrosive, volatile, and must be neutralized before workup.

-

Solution: Use a reducing agent to quench the excess bromine. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite (Na₂S₂O₅) is highly effective.[9][10] Add the quenching solution slowly until the characteristic red-brown color of bromine disappears and the solution becomes pale yellow or colorless. This quench can be exothermic, so cooling is recommended.[9]

Visualized Workflows

Decision Tree for Quenching Strategy

This diagram outlines the logical steps to select an appropriate and safe quenching procedure based on the reagents used in your reaction.

Caption: Decision tree for selecting a safe quenching protocol.

Detailed Protocol: Quenching a Grignard Reaction with 2-Bromo-5-chlorophenylacetonitrile

This protocol assumes the formation of a Grignard reagent from an aryl halide followed by its addition to the nitrile. The primary species to quench is the unreacted Grignard reagent and the intermediate magnesium imine salt.

| Step | Action | Rationale |

| 1 | Prepare Cooling Bath | Place the reaction flask in a large ice-water bath. Ensure the flask is securely clamped. |

| 2 | Slow Addition of Saturated NH₄Cl (aq) | Add saturated aqueous ammonium chloride solution dropwise via an addition funnel. |

| 3 | Monitor Temperature | Keep the internal reaction temperature below 20 °C during the addition. |

| 4 | Stir and Separate | Once the addition is complete and the exotherm has subsided, allow the mixture to warm to room temperature. Transfer to a separatory funnel. |

| 5 | Extract Product | Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times. |

| 6 | Combine & Wash | Combine the organic layers and wash with brine. |

| 7 | Dry and Concentrate | Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. |

| 8 | Handle Aqueous Waste | Transfer the aqueous layer to a designated waste container. Check that the pH is > 10. Add bleach to oxidize any potential cyanide. |

References

-

Organic Syntheses Procedure. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. Organic Syntheses. Retrieved February 3, 2026, from [Link]

-

KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved February 3, 2026, from [Link]

-

Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved February 3, 2026, from [Link]

-

Reddit r/Chempros. (2024, April 9). Quenching guide. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

Wikipedia. (n.d.). Grignard reagent. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-chlorobenzonitrile. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Reddit r/Chempros. (2023, January 30). Question about use of bromine (experimental procedure). Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved February 3, 2026, from [Link]

-

The Student Room. (2007, February 2). quenching? organic lab. Retrieved February 3, 2026, from [Link]

-

GlobeCore. (2017, August 6). Cyanide in wastewater: how to remove? [Video]. YouTube. Retrieved February 3, 2026, from [Link]

-

Morsch, et al. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Organobromine chemistry. Retrieved February 3, 2026, from [Link]

-

Advanced Waste Services. (2015, May 11). Cyanide Heat Treating Decontamination and Deconstruction [Video]. YouTube. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). The Renaissance of Organo Nitriles in Organic Synthesis. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Potassium cyanide. Retrieved February 3, 2026, from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. 2-Bromo-5-chlorobenzonitrile | C7H3BrClN | CID 10330944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. How To Run A Reaction [chem.rochester.edu]

- 8. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. thestudentroom.co.uk [thestudentroom.co.uk]

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 2-Bromo-5-chlorophenylacetonitrile by NMR Spectroscopy

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of chemical entities is paramount. Phenylacetonitrile derivatives, a common scaffold in medicinal chemistry, often present significant analytical challenges due to the potential for isomeric ambiguity. This guide provides an in-depth, technical comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Bromo-5-chlorophenylacetonitrile and its closely related isomers. By leveraging predicted NMR data and established spectroscopic principles, this document serves as a practical tool for the unambiguous structural elucidation of this important chemical intermediate.

The Challenge of Isomeric Differentiation

Predicted NMR Spectral Analysis of 2-Bromo-5-chlorophenylacetonitrile

To establish a baseline for structural confirmation, the ¹H and ¹³C NMR spectra of 2-Bromo-5-chlorophenylacetonitrile were predicted using advanced computational algorithms.[1][2][3][4] These predictions are grounded in extensive databases of experimental data and provide a reliable framework for spectral interpretation.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is particularly informative. For 2-Bromo-5-chlorophenylacetonitrile, three distinct signals are expected for the aromatic protons.

-

H-6: This proton is ortho to the bromine atom and meta to the chlorine atom. The strong deshielding effect of the adjacent bromine atom is expected to shift this proton's resonance significantly downfield. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is situated between the chlorine and the cyanomethyl group. It will experience coupling from both H-3 and H-6, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the cyanomethyl group and meta to the bromine atom. It will appear as a doublet due to coupling with H-4.

The benzylic protons of the cyanomethyl group (-CH₂CN) are expected to appear as a singlet in a region typical for such functional groups.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the electronegativity and resonance effects of the bromine, chlorine, and cyanomethyl substituents. The carbons directly bonded to the halogens (C-2 and C-5) will be significantly deshielded. The quaternary carbon attached to the cyanomethyl group (C-1) will also exhibit a characteristic downfield shift.

-

Cyanomethyl Group: The nitrile carbon (-CN) will appear at the downfield end of the spectrum, while the benzylic carbon (-CH₂) will resonate in the aliphatic region.

Comparative NMR Data of Isomeric Bromochlorophenylacetonitriles

To highlight the power of NMR in distinguishing isomers, predicted ¹H and ¹³C NMR data for three closely related isomers are presented below. The subtle yet significant differences in their spectra provide a unique fingerprint for each compound.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Bromochlorophenylacetonitrile Isomers

| Proton | 2-Bromo-5-chlorophenylacetonitrile | 2-Bromo-4-chlorophenylacetonitrile | 3-Bromo-4-chlorophenylacetonitrile | 5-Bromo-2-chlorophenylacetonitrile |

| H-3 | ~7.5 (d) | ~7.6 (d) | ~7.8 (d) | ~7.4 (dd) |

| H-4 | ~7.4 (dd) | - | ~7.3 (d) | ~7.5 (d) |

| H-6 | ~7.7 (d) | ~7.8 (d) | - | ~7.6 (s) |

| -CH₂CN | ~3.8 (s) | ~3.8 (s) | ~3.7 (s) | ~3.8 (s) |

predicted using online NMR prediction tools

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Bromochlorophenylacetonitrile Isomers

| Carbon | 2-Bromo-5-chlorophenylacetonitrile | 2-Bromo-4-chlorophenylacetonitrile | 3-Bromo-4-chlorophenylacetonitrile | 5-Bromo-2-chlorophenylacetonitrile |

| C-1 | ~132 | ~133 | ~130 | ~135 |

| C-2 | ~123 | ~124 | ~133 | ~138 |

| C-3 | ~131 | ~133 | ~124 | ~130 |

| C-4 | ~130 | ~135 | ~132 | ~131 |

| C-5 | ~134 | ~130 | ~131 | ~123 |

| C-6 | ~132 | ~134 | ~130 | ~132 |

| -CH₂CN | ~23 | ~23 | ~22 | ~23 |

| -CN | ~117 | ~117 | ~118 | ~116 |

predicted using online NMR prediction tools

The distinct patterns of chemical shifts and coupling constants for each isomer in the tables above serve as a powerful diagnostic tool for unambiguous identification.

Workflow for Structural Confirmation

A systematic approach is crucial for the accurate structural determination of a synthesized compound suspected to be 2-Bromo-5-chlorophenylacetonitrile. The following workflow outlines the key steps from sample preparation to final confirmation.

Caption: Workflow for NMR-based structural confirmation.

Experimental Protocol for NMR Analysis

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure the solvent does not contain residual signals that could interfere with the analyte's spectrum.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Standard: For quantitative purposes or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program: Standard one-pulse sequence.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled one-pulse sequence.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Definitive Structural Confirmation with 2D NMR

While 1D NMR is often sufficient, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) can provide unequivocal confirmation of the substitution pattern. An HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For 2-Bromo-5-chlorophenylacetonitrile, key HMBC correlations would definitively establish the connectivity.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Bromo-5-chlorophenylacetonitrile Isomers

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecular isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 2-Bromo-5-chlorophenylacetonitrile and its positional isomers, offering researchers a robust framework for unambiguous identification.

The focus of this guide, 2-Bromo-5-chlorophenylacetonitrile, is a substituted aromatic compound whose isomeric purity is paramount for its application as a building block in medicinal chemistry. The arrangement of the bromine, chlorine, and cyanomethyl substituents on the phenyl ring dictates the molecule's electronic and steric properties, which in turn influences its reactivity and biological interactions. Differentiating between these isomers requires a multi-pronged analytical approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, with Infrared (IR) Spectroscopy and Mass Spectrometry (MS) serving as essential confirmatory techniques.

The Strategic Workflow for Isomer Elucidation

The unambiguous identification of a specific isomer from a mixture of possibilities follows a logical and systematic workflow. This process begins with the determination of the molecular formula and isotopic composition, followed by the identification of functional groups, and culminates in the detailed mapping of the molecular skeleton through NMR.

Caption: A generalized workflow for the spectroscopic identification of chemical isomers.

Mass Spectrometry: The First Step in Identification

Mass spectrometry serves as the initial analytical checkpoint, confirming the elemental composition of the isomers. For any bromo-chloro-phenylacetonitrile isomer, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

This results in a predictable pattern of four peaks:

-

M⁺: Containing ⁷⁹Br and ³⁵Cl

-

[M+2]⁺: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-